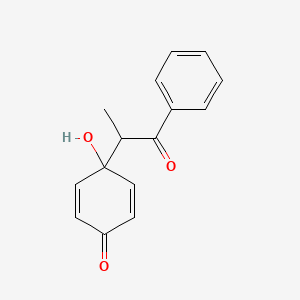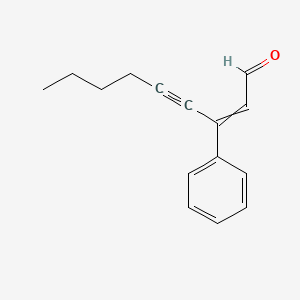
2-Butoxyethyl 12-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl 12-hydroxyoctadecanoate is an ester compound formed from 12-hydroxyoctadecanoic acid and 2-butoxyethanol. It is known for its unique properties, which make it useful in various industrial applications, including as a surfactant and in the formulation of lubricants and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-butoxyethanol. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:
12-hydroxyoctadecanoic acid+2-butoxyethanol→2-butoxyethyl 12-hydroxyoctadecanoate+water
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These methods often employ solid acid catalysts and azeotropic distillation to remove water and drive the reaction to completion . This approach enhances production efficiency and reduces waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxyethyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to 12-hydroxyoctadecanoic acid and 2-butoxyethanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 12-hydroxyoctadecanoic acid and 2-butoxyethanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
2-Butoxyethyl 12-hydroxyoctadecanoate has several applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of lubricants, coatings, and cleaning agents .
Mécanisme D'action
The mechanism of action of 2-butoxyethyl 12-hydroxyoctadecanoate primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stability of formulations. In biological systems, it can interact with lipid membranes, enhancing the delivery of active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-hydroxyoctadecanoic acid: A hydroxy fatty acid with similar surfactant properties.
2-butoxyethanol: A solvent with applications in cleaning and coatings.
Uniqueness
2-Butoxyethyl 12-hydroxyoctadecanoate combines the properties of both 12-hydroxyoctadecanoic acid and 2-butoxyethanol, resulting in a compound with enhanced surfactant and emulsifying capabilities. This makes it particularly useful in applications requiring both hydrophilic and lipophilic interactions .
Propriétés
Numéro CAS |
105426-23-1 |
|---|---|
Formule moléculaire |
C24H48O4 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
2-butoxyethyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O4/c1-3-5-7-14-17-23(25)18-15-12-10-8-9-11-13-16-19-24(26)28-22-21-27-20-6-4-2/h23,25H,3-22H2,1-2H3 |
Clé InChI |
TZEYQHUKHWLZHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OCCOCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



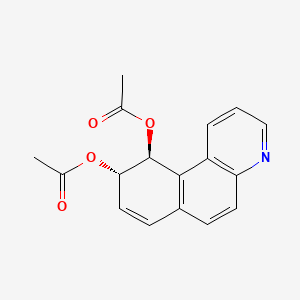
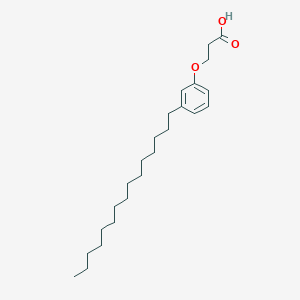
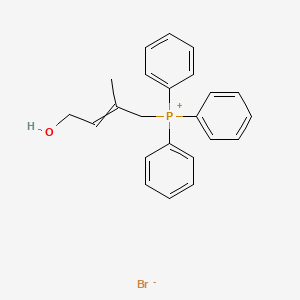
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
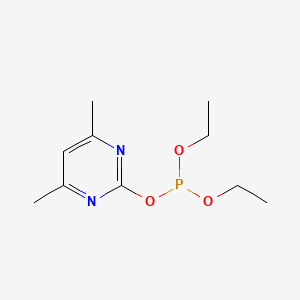
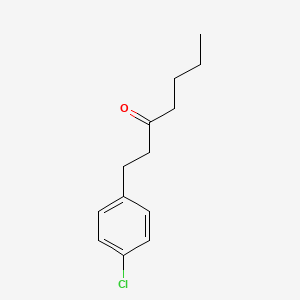

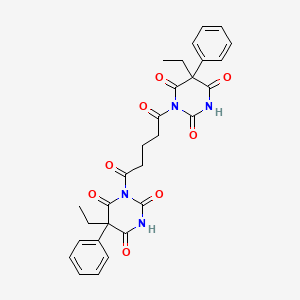
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
